Thallium(III) chloride

Overview

Description

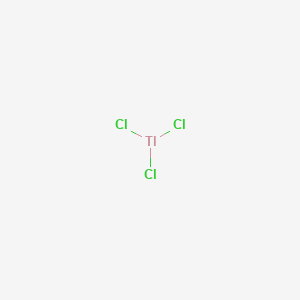

Thallium(III) chloride, also known as trichlorothallane, is a compound with the molecular formula TlCl3 . It is an excellent water-soluble crystalline Thallium source for uses compatible with chlorides . Chloride compounds can conduct electricity when fused or dissolved in water .

Synthesis Analysis

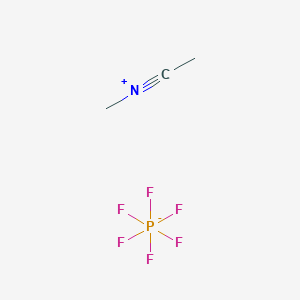

The synthesis of thallium(III) chloride was performed in solution by chlorination of the suspensions of the corresponding thallium(I) halides in acetonitrile . Crystalline compounds TlX3 (X = Cl, Br) were prepared from the acetonitrile solutions .

Molecular Structure Analysis

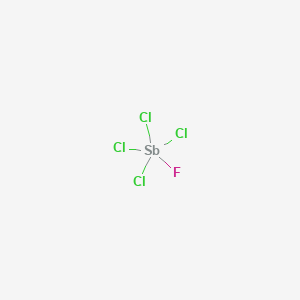

Thallium(III) chloride has a molecular weight of 310.74 g/mol . The IUPAC name for Thallium(III) chloride is trichlorothallane . The InChI is InChI=1S/3ClH.Tl/h3*1H;/q;;;+3/p-3 and the InChIKey is KTZHUTMWYRHVJB-UHFFFAOYSA-K .

Chemical Reactions Analysis

Thallium(III) chloride reacts with fluorine, chlorine, and bromine, forming the corresponding thallium(III) halides . For example, the reaction with chlorine is as follows: 2 Tl (s) + 3 Cl2 (g) -> 2 TlCl3 (s) .

Physical And Chemical Properties Analysis

Thallium(III) chloride has a molecular weight of 310.74 g/mol . It does not have any hydrogen bond donor count or hydrogen bond acceptor count . The topological polar surface area is 0 Ų . The heavy atom count is 4 .

Scientific Research Applications

Environmental Behavior and Toxicity

Thallium (Tl) usually exists in a very low level in the natural environment, but it is highly toxic . With the development of mining and metallurgical industry and the wide application of Tl in the field of high technologies, Tl poses an increasing threat to the ecological environment and human health . Thallium (III) Chloride Tetrahydrate is an excellent water-soluble crystalline Thallium source for uses compatible with chlorides .

Biodegradation

Trichloroethylene (TCE) is a ubiquitous chlorinated aliphatic hydrocarbon (CAH) in the environment, which is a Group 1 carcinogen with negative impacts on human health and ecosystems . Laboratory and field studies have demonstrated that bacterial isolates or mixed cultures containing Dehalococcoides or Dehalogenimonas can catalyze reductive dechlorination of TCE to ethene .

Remediation of Contamination

Thallium is widely used in industrial and agricultural development. However, there is still a lack of systematic understanding of its environmental hazards and related treatment methods or technologies . Adsorption is the most effective mechanism to remove Tl from water, in which modified metal oxides or macrocyclic organic compounds have high application potential .

Chemical Reactions

Thallium (III) hydroxide, with its unique structure and properties, has found numerous applications in both chemistry and industry . Its synthesis involves the interaction of thallium chloride with sodium hydroxide under specific conditions . The resulting compound has a high solubility in water and can be used in various chemical reactions .

Electrolysis

Chloride compounds can conduct electricity when fused or dissolved in water. Chloride materials can be decomposed by electrolysis to chlorine gas and the metal .

Hydration Studies

An Ab Initio Investigation of the Hydration of Thallium (III) and Mercury (II) has been conducted . The results are consistent with thallium (III) and mercury (II) being hexacoordinate in aqueous solution .

Mechanism of Action

Target of Action

Trichlorothallane, also known as Thallium(III) chloride hydrate or Thallium(III) chloride, is a heavy metal compound. It is also known to affect the central nervous system .

Mode of Action

Trichlorothallane interacts with its targets in a manner similar to potassium, due to their similar ionic radii . This allows trichlorothallane to interfere with potassium-dependent processes in the body, leading to various physiological changes .

Biochemical Pathways

It is known to interfere with potassium-dependent processes, which could potentially affect a wide range of biochemical pathways

Pharmacokinetics

Due to its similarity to potassium, it is likely to be distributed throughout the body in a similar manner

Result of Action

The result of trichlorothallane’s action can vary depending on the dose and duration of exposure. It is known to be highly toxic and can cause a range of adverse effects, including neurological symptoms . At high doses, it can lead to severe toxicity and even death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of trichlorothallane. For example, the presence of other ions in the environment can affect its ability to mimic potassium . Additionally, factors such as pH and temperature can influence its stability and reactivity .

Safety and Hazards

Thallium(III) chloride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

trichlorothallane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Tl/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZHUTMWYRHVJB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Tl](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TlCl3, Cl3Tl | |

| Record name | thallium(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thallium(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thallium(III) chloride | |

CAS RN |

13453-32-2 | |

| Record name | Thallium chloride (TlCl3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13453-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thallium chloride (TlCl3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thallium chloride (TlCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thallium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of Thallium(III) chloride?

A1: Thallium(III) chloride is represented by the molecular formula TlCl3. Its molecular weight is 310.83 g/mol.

Q2: Is there spectroscopic data available for Thallium(III) chloride?

A2: Yes, various spectroscopic techniques have been employed to study Thallium(III) chloride. Far-infrared spectroscopy has been used to investigate the structure of Thallium(III) chloride complexes in aqueous solutions, providing evidence for the existence of [TlCl5]2-. X-ray photoelectron spectroscopy (XPS) has also been used to analyze Thallium(III) chloride complexes. Additionally, Raman spectroscopy has been utilized to study Thallium(III) chloride complexes in aqueous solutions.

Q3: What is the structure of Thallium(III) chloride in different solvents?

A3: Thallium(III) chloride can exist as different species in protic and aprotic solvents. Research suggests that in aqueous solutions, depending on chloride concentration and pH, it can exist as octahedral complexes like [TlCl(H2O)5]2+, trans-[TlCl2(H2O)4]+, [TlCl6]3-, or as the tetrahedral [TlCl4]-. In organic solvents, solvated species like TlCl3·Solv or H[TlCl4]·3 Solv (Solv = tributylphosphate, cyclohexanone) have been reported.

Q4: Are there any interesting structural features observed in Thallium(III) chloride complexes with organic ligands?

A4: Yes, Thallium(III) chloride forms a variety of complexes with organic ligands, exhibiting diverse structural motifs. For instance, with pyridine carboxylic acids, it can form monomeric complexes with distorted octahedral geometry around the thallium center, as seen in [TlCl2(pic)(Hpic)]·0.5H2O (pic = picolinate). Furthermore, it can form polymeric chains or 3D networks through bridging ligands, as observed in complexes with nicotinic acid and isonicotinic acid.

Q5: What are some notable catalytic applications of Thallium(III) chloride?

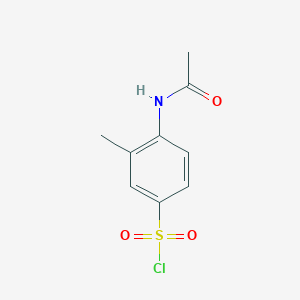

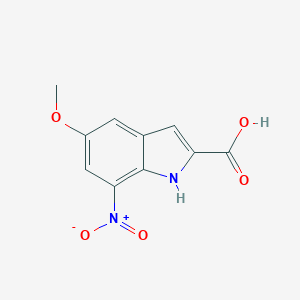

A5: Thallium(III) chloride has been investigated as a Lewis acid catalyst in organic synthesis. It has shown catalytic activity in acylation reactions of alcohols, phenols, and thiols, as well as in geminal diacylation of aldehydes. Notably, these reactions can be carried out under solvent-free conditions, enhancing their green chemistry appeal. Thallium(III) chloride has also been explored for its ability to catalyze the synthesis of α-aminonitriles from aldehydes, amines, and trimethylsilyl cyanide under mild conditions.

Q6: How does the catalytic activity of Thallium(III) chloride compare to other Lewis acids?

A6: Research suggests that Thallium(III) chloride exhibits milder Lewis acidity compared to aluminum chloride (AlCl3) and iron(III) chloride (FeCl3). Its activity is found to be comparable to zinc chloride (ZnCl2). This milder Lewis acidity can be advantageous in achieving selectivity in certain organic transformations.

Q7: Can you provide an example of a reaction where Thallium(III) chloride's specific reactivity is observed?

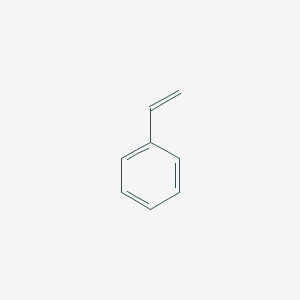

A7: In the methallylation of benzene, Thallium(III) chloride preferentially leads to the formation of β, β′-dimethylstyrene, highlighting its unique reactivity compared to other Lewis acids. Similarly, in the acetylation of benzene, it favors the formation of benzoylacetone.

Q8: How does Thallium(III) chloride interact with aromatic hydrocarbons?

A8: Thallium(III) chloride can undergo interesting reactions with aromatic hydrocarbons. In carbon tetrachloride, it can lead to both chlorination and carboxylation of the aromatic ring. This means it can introduce both chlorine atoms and carboxylic acid groups into the aromatic structure. Interestingly, the ratio of chlorination to carboxylation products can be influenced by temperature, with carboxylation being favored at lower temperatures.

Q9: How does Thallium(III) chloride react with olefins?

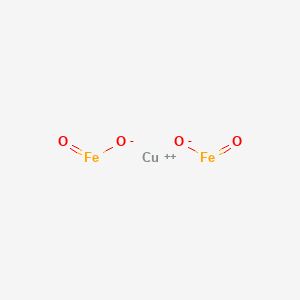

A9: Thallium(III) chloride reacts with both mono- and diolefins to produce vicinally dichlorinated products. This reaction occurs in carbon tetrachloride, and the yields can be significantly boosted by adding CuCl2·2H2O or FeCl3 while introducing oxygen into the reaction mixture. Interestingly, these additives by themselves do not yield dichlorinated products in carbon tetrachloride.

Q10: What is the proposed mechanism for the vicinal dichlorination of olefins by Thallium(III) chloride?

A10: The proposed mechanism suggests that the reactive species is not free chlorine generated from Thallium(III) chloride tetrahydrate but a polarized dimeric form of TlCl3. This dimeric species is believed to interact with the olefin, leading to the addition of two chlorine atoms across the double bond.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.